molecular formula C18H18O3 B6355242 (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 214264-37-6

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6355242
CAS No.: 214264-37-6
M. Wt: 282.3 g/mol
InChI Key: ZVQUFTOWZNZTAA-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is crucial for its biological activity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the 2-methyl group on the phenyl ring.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of the 2-methyl group on the phenyl ring in (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties. This structural variation can influence its reactivity and interaction with biological targets, potentially enhancing its antiproliferative activity compared to other chalcone derivatives.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUFTOWZNZTAA-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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